1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
1-(4-Methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core. This structure incorporates a 4-methoxyphenethyl group at position 1 and a phenylsulfonyl moiety at position 2. The imidazo[4,5-b]quinoxaline scaffold is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors . The 4-methoxyphenethyl substituent may contribute to lipophilicity and modulate pharmacokinetic properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[2-(4-methoxyphenyl)ethyl]-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-31-19-13-11-18(12-14-19)15-16-27-17-28(32(29,30)20-7-3-2-4-8-20)24-23(27)25-21-9-5-6-10-22(21)26-24/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSOKHAZUAAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the class of quinoxaline derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, drawing from various research findings and case studies.
Structural Overview
The compound features a fused imidazoquinoxaline structure, which is critical for its biological activity. The presence of the methoxyphenethyl and phenylsulfonyl groups enhances its pharmacological profile by potentially influencing its interaction with biological targets.
Antiviral Activity
Quinoxaline derivatives have been shown to exhibit significant antiviral properties. For instance, some derivatives have demonstrated the ability to inhibit the replication of viruses such as HSV-1 and cytomegalovirus. A study indicated that compounds with similar structural motifs could effectively reduce viral DNA synthesis at concentrations as low as 1 mM .
Anticancer Properties
Research has highlighted the anticancer potential of quinoxaline derivatives. For example, compounds similar to 1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7. Specifically, one study reported an IC50 of 1.9 µg/mL against HCT-116 cells, suggesting potent anticancer activity .
Antimicrobial Effects
Quinoxaline derivatives are also recognized for their antimicrobial properties. They have been tested against a range of pathogens with varying degrees of effectiveness. The structure-activity relationship (SAR) studies indicate that modifications in the quinoxaline core can significantly enhance antimicrobial efficacy .
Study 1: Antiviral Efficacy
A study conducted on a series of quinoxaline derivatives found that certain modifications led to increased antiviral activity against herpesviruses. The compounds were tested in vitro, showing promising results in inhibiting viral replication at concentrations lower than those required for traditional antiviral drugs .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of quinoxaline derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the quinoxaline ring enhanced cytotoxicity, with some compounds exhibiting superior activity compared to established chemotherapeutics like doxorubicin .
Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications of 1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound featuring a fused imidazoquinoxaline structure, integrating a methoxyphenethyl group and a phenylsulfonyl moiety, which contributes to its unique chemical properties. The imidazoquinoxaline framework is notable for its potential biological activities and applications in medicinal chemistry.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry The imidazoquinoxaline derivatives, including 1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, are known for their diverse biological activities and have been investigated for anticancer and antimicrobial properties. Its specific combination of functional groups enhances its solubility and bioavailability compared to other similar compounds. Its dual action as both an anticancer and antimicrobial agent makes it particularly attractive for further research and development.
- Interaction Studies Interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound with biological targets. Such studies typically involve various methods.
Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline | Methyl substitution on the imidazole ring | Anticancer activity |
| Benzo[4,5]imidazo[1,2-a]quinoxaline | Fused benzene ring structure | Antimicrobial properties |
| 3-Amino-2-(4-methoxyphenyl)quinoxaline | Amino group substitution | Potential neuroprotective effects |
Methods of Synthesis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Chlorophenyl)sulfonyl-1-[3-(Trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline
- Structure: This compound (CAS 325764-48-5) shares the imidazo[4,5-b]quinoxaline core with the target molecule but differs in substituents: a 4-chlorophenylsulfonyl group at position 3 and a 3-trifluoromethylphenyl group at position 1 .
- Physicochemical Properties :
- Key Differences: The 4-chlorophenyl and trifluoromethyl groups increase electron-withdrawing effects compared to the target compound’s 4-methoxyphenethyl and phenylsulfonyl groups.
1-Aryl-1H-imidazo[4,5-b]quinoxalines
- Structure : These derivatives feature aryl groups at position 1 and lack sulfonyl substituents .
- Biological Activity: Demonstrated affinity for adenosine receptors (A1 and A2a), with selectivity dependent on aryl substituents. For example, electron-rich aryl groups improved A1 receptor binding .
- The target compound’s 4-methoxyphenethyl group may confer distinct steric and electronic properties compared to simple aryl substituents.
Thiazolo[4,5-b]quinoxaline and Dithiolo[4,5-b]quinoxaline Derivatives
- Structure : These analogs replace the imidazole ring with thiazole or dithiolo moieties .
- Synthetic Routes: Synthesized via nucleophilic substitution of 2,3-dichloro-6-sulfonylquinoxaline with 1,3-binucleophiles .
- Biological Activity :
- Key Differences :
- Thiazole/dithiolo rings introduce additional sulfur atoms, altering electronic properties and hydrogen-bonding capacity.
- The target compound’s imidazole ring may offer superior π-π stacking interactions in biological systems.
Research Findings and Implications
- Sulfonyl Group Impact : The phenylsulfonyl group in the target compound may enhance binding to enzymes (e.g., kinases) or receptors by participating in hydrogen bonding or electrostatic interactions, similar to sulfonamide drugs .
- Anticancer Potential: Imidazo[4,5-b]quinoxaline derivatives with bulky substituents (e.g., morpholino or pyridine groups) have shown nanomolar IC₅₀ values against cancer cell lines, suggesting the target compound may exhibit similar efficacy .
Q & A
Q. What are the established synthetic routes for 1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, and what key reaction conditions are required?
The synthesis of imidazoquinoxaline derivatives typically involves multi-step reactions. A common approach includes:
- Quinoxaline core formation : Reacting 1,2-diaminobenzene with dimethyloxalate to generate quinoxaline-2,3-diones, followed by chlorination with POCl3 to yield 2,3-dichloroquinoxalines .
- Substitution reactions : Introducing functional groups (e.g., phenethyl or sulfonyl moieties) via nucleophilic substitution or coupling reactions. For example, reacting chlorinated intermediates with 4-methoxyphenethylamine or phenylsulfonyl derivatives under basic conditions (e.g., KCO in DMF) .
- Cyclization : Intramolecular cyclization using catalysts like phenyliodine(III) dicyclohexanecarboxylate or Ir-based catalysts under visible light to form the imidazo[4,5-b]quinoxaline scaffold . Purification via column chromatography (silica gel, eluents: ethyl acetate/hexane) is critical for isolating high-purity products (yields: 53–85%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and ring saturation. For example, methoxy protons ( 3.7–3.9 ppm) and sulfonyl groups ( 7.5–8.2 ppm for aromatic protons) are diagnostic .
- HRMS : Validates molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for sulfur or chlorine atoms .
- FTIR : Identifies functional groups like sulfonyl (S=O stretch at 1150–1350 cm) and methoxy (C-O stretch at 1250 cm) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. What known biological activities have been reported for structurally similar imidazoquinoxaline derivatives, and what experimental models are used to assess these activities?
- Anti-proliferative activity : Quinoxaline-triazole hybrids inhibit cancer cell lines (e.g., MCF-7, HeLa) via topoisomerase II inhibition, evaluated using MTT assays and flow cytometry .
- Antimicrobial effects : Pyrazolino-annelated derivatives show activity against Staphylococcus aureus and Candida albicans via agar diffusion and microdilution assays .
- Mechanistic studies : Molecular docking with enzymes (e.g., EGFR kinase) predicts binding affinities, validated by enzymatic inhibition assays .
Advanced Research Questions
Q. How can computational reaction design methodologies be applied to optimize the synthesis of this compound and reduce trial-and-error approaches?
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for cyclization or substitution steps .
- Machine learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., solvent polarity, temperature) .
- High-throughput screening : Automate reaction parameter testing (e.g., varying bases, solvents) to rapidly identify high-yield conditions .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving imidazoquinoxaline derivatives?
- Standardized assays : Adopt uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in IC measurements .
- Meta-analysis : Aggregate data from multiple studies to identify trends, using statistical tools like ANOVA to account for experimental variables (e.g., cell line heterogeneity) .
- Mechanistic validation : Confirm bioactivity through orthogonal assays (e.g., enzyme inhibition + cellular apoptosis markers) to rule out false positives .
Q. How can structure-activity relationship (SAR) studies be systematically designed to investigate the role of the 4-methoxyphenethyl and phenylsulfonyl substituents in this compound's bioactivity?
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or removing sulfonyl groups) .
- Molecular docking : Screen analogs against target proteins (e.g., tubulin, kinases) to correlate substituent effects with binding scores (software: AutoDock Vina) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and predict activity cliffs .
Q. What experimental approaches are recommended for evaluating the metabolic stability and toxicity profile of this compound?
- In vitro metabolism : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .
- CYP450 inhibition assays : Test for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
- Acute toxicity studies : Dose rodents (OECD Guideline 423) to determine LD and monitor organ histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
